molecular formula C9H11F2NO B13524940 2,2-Difluoro-2-(4-methoxyphenyl)ethanamine

2,2-Difluoro-2-(4-methoxyphenyl)ethanamine

Cat. No.: B13524940
M. Wt: 187.19 g/mol
InChI Key: JIGTZMIFTQGYRA-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methoxyphenyl)ethanamine is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols.

Industrial Production Methods

Industrial production of 2,2-Difluoro-2-(4-methoxyphenyl)ethanamine may involve large-scale synthesis using similar electrophilic fluorination techniques. The use of hypervalent iodine reagents and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted ethanamines, while coupling reactions can produce complex organic molecules with multiple functional groups.

Scientific Research Applications

2,2-Difluoro-2-(4-methoxyphenyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials with unique properties, such as increased stability and reactivity.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The methoxy group further contributes to its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(4-methoxyphenyl)ethanamine is unique due to the combination of its difluoroethyl group and methoxyphenyl structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2,2-difluoro-2-(4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H11F2NO/c1-13-8-4-2-7(3-5-8)9(10,11)6-12/h2-5H,6,12H2,1H3

InChI Key

JIGTZMIFTQGYRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CN)(F)F

Origin of Product

United States

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